2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

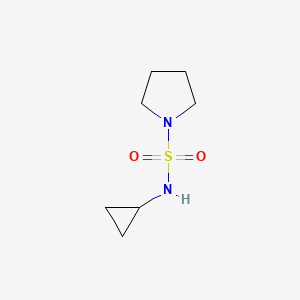

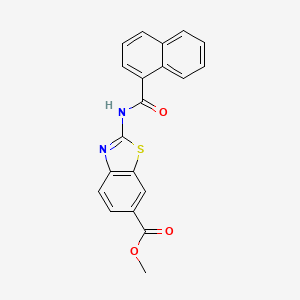

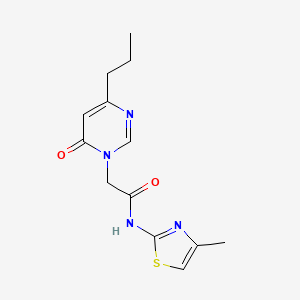

The compound “2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid” is an organic compound containing a benzodiazole ring, which is a type of heterocyclic aromatic organic compound . This compound also contains a carboxylic acid group (-COOH) and a methoxymethyl group (-OCH2CH3), both attached to the benzodiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzodiazole ring with a carboxylic acid group and a methoxymethyl group attached. The exact positions of these groups on the ring would depend on the specific synthesis method used .Chemical Reactions Analysis

Benzodiazole derivatives, including this compound, are likely to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The carboxylic acid group can participate in reactions such as esterification, and the methoxymethyl group can undergo reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, benzodiazole derivatives are stable compounds. The presence of the carboxylic acid group would likely make this compound acidic, and the methoxymethyl group could make it somewhat polar .Wissenschaftliche Forschungsanwendungen

Environmental Science: Parabens and Water Treatment

Parabens, structurally related to benzoic acid derivatives, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments effectively reducing paraben concentrations, these compounds persist at low levels in effluents and are ubiquitous in surface waters and sediments due to continuous introduction from consumer products. Their transformation into chlorinated by-products raises concerns about their stability and potential toxicity, underscoring the need for further studies to understand their environmental impact and develop efficient removal technologies (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacology: Antioxidant and Anti-inflammatory Applications

Benzothiazole derivatives, including those with structural similarities to "2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid," have been identified as promising scaffolds for developing therapeutic agents with antioxidant and anti-inflammatory properties. These compounds demonstrate potential in treating conditions associated with oxidative stress and inflammation, emphasizing the importance of structural modifications to enhance biological activity and therapeutic efficacy (Raut et al., 2020).

Materials Science: Sustainable Polymers and Fuels

The conversion of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its derivatives, highlights the potential of using renewable feedstocks for producing valuable chemicals and materials. These compounds serve as precursors for a wide range of products, including polymers, fuels, and functional materials, offering a sustainable alternative to non-renewable hydrocarbon sources. This approach aligns with the broader scientific and industrial efforts to develop environmentally friendly technologies and materials (Chernyshev, Kravchenko, & Ananikov, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The study of benzodiazole derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as scaffolds for drug discovery . Future research could explore the biological activity of this specific compound and its potential uses in medicine or other fields.

Eigenschaften

IUPAC Name |

2-(methoxymethyl)-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-5-8-11-7-4-2-3-6(10(13)14)9(7)12-8/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRBHXFWTMYNFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=C(C=CC=C2N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B2877734.png)

![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2877742.png)

methanone](/img/structure/B2877744.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2877749.png)